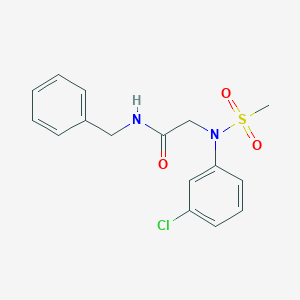
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 11-7082, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer AG in 1998 and has since been used in numerous scientific research studies.
Mechanism of Action
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses. NF-κB is activated by various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the regulation of immune and inflammatory responses. N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue in the active site of the inhibitor of κB kinase (IKK), which is required for the activation of NF-κB.
Biochemical and Physiological Effects:
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the proliferation of cancer cells. It has also been shown to inhibit the replication of viruses, such as HIV-1 and HSV-1.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a potent and selective inhibitor of NF-κB activation. However, one of the limitations of using N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is its potential toxicity. It has been shown to have cytotoxic effects on some cell types at high concentrations.
Future Directions
There are numerous future directions for the study of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. One potential area of research is the development of novel therapeutic agents based on the structure of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082. Another potential area of research is the investigation of the potential of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to investigate the potential toxicity of N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 and to identify potential side effects.
Synthesis Methods
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the reaction of 3-chlorobenzylamine with methylsulfonyl chloride to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)ethylenediamine. This compound is then reacted with glycine to form N~2~-(3-chlorobenzyl)-N~2~-(methylsulfonyl)glycinamide, which is then benzylated to form N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082.
Scientific Research Applications
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in numerous scientific research studies to investigate its potential as a therapeutic agent for various diseases.
properties
Product Name |
N-benzyl-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide |
|---|---|
Molecular Formula |
C16H17ClN2O3S |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
N-benzyl-2-(3-chloro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C16H17ClN2O3S/c1-23(21,22)19(15-9-5-8-14(17)10-15)12-16(20)18-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,18,20) |
InChI Key |
BQZOBIIWUIEMRY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B258435.png)

![2-(2,4-dichlorophenoxy)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B258440.png)
![6-{[4-(4-Butylphenyl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B258442.png)
![2-bromo-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]benzamide](/img/structure/B258445.png)


![Methyl 4-(4-methylphenyl)-2-[(2-phenoxypropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B258448.png)


![3-[(4-Fluorobenzyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258455.png)
![4-[(2-chlorophenoxy)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B258459.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)